N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14807310
Molecular Formula: C16H15N5O4S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O4S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N5O4S/c1-2-26(24,25)11-7-8-15(22)13(9-11)18-16(23)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23) |
| Standard InChI Key | MZNGVXCZPHUZCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Introduction
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. It incorporates a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions, and an ethylsulfonyl group, which contributes to its solubility and reactivity. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features.
Chemical Formula:
-
Molecular Formula: CHNOS
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Molecular Weight: 401.42 g/mol
Synthesis Methods
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from the preparation of the key intermediates. The process may include:
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Preparation of the Ethylsulfonyl-Substituted Phenol: This involves the reaction of phenol with ethylsulfonyl chloride in the presence of a base.
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Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a click reaction involving an azide and an alkyne, followed by cyclization.
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Formation of the Benzamide Moiety: The final step involves the coupling of the phenyl ring with the tetrazole-substituted benzoyl chloride to form the benzamide.
Synthesis Steps:
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Phenol, Ethylsulfonyl Chloride, Base | Room Temperature, Organic Solvent |
| 2 | Azide, Alkyne, Catalyst | Elevated Temperature, Solvent |
| 3 | Tetrazole-Substituted Benzoyl Chloride, Phenylamine | Elevated Temperature, Solvent |
Biological Activities
While specific biological activities of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas. The presence of a tetrazole ring and a hydroxy group on the phenyl ring could contribute to antioxidant or anti-inflammatory properties.
Potential Applications:
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Pharmaceutical Research: Potential use in drug development due to its structural features.
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Chemical Research: Useful in studying chemical reactions involving tetrazoles and sulfonyl groups.
Safety and Handling
Handling N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide requires standard laboratory precautions. It is advisable to wear protective gear, including gloves and goggles, when handling this compound. The compound should be stored in a cool, dry place away from incompatible substances.
Safety Data:
| Hazard | Description |
|---|---|
| Skin Irritation | May cause irritation; avoid skin contact. |
| Eye Irritation | May cause irritation; avoid eye contact. |
| Inhalation | Avoid inhalation of dust or vapors. |
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